3-chloro-2-(pentanoylamino)benzoic acid

Description

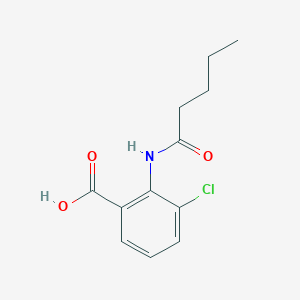

3-Chloro-2-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 3-position and a pentanoylamino group (-NH-C(O)-C₄H₉) at the 2-position of the aromatic ring. Its molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.7 g/mol.

Properties

IUPAC Name |

3-chloro-2-(pentanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-3-7-10(15)14-11-8(12(16)17)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDLQPMLGCQHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(pentanoylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 2-amino-3-chlorobenzoic acid is then acylated with pentanoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the pentanoylamino moiety can be reduced to an alcohol.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 3-azido-2-(pentanoylamino)benzoic acid or 3-thiocyanato-2-(pentanoylamino)benzoic acid.

Reduction: Formation of 3-chloro-2-(pentanolamino)benzoic acid.

Oxidation: Formation of 3-chloro-2-(pentanoylamino)benzoquinone.

Scientific Research Applications

3-chloro-2-(pentanoylamino)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The pentanoyl and phenylacetyl groups in the main compound and increase lipophilicity compared to amino-substituted analogs , which are more hydrophilic.

- Steric Effects : Methyl or aromatic substituents (e.g., ) may hinder molecular interactions in enzyme binding pockets or biosensor systems .

Enzyme Inhibition and Antimicrobial Effects

Benzoic acid derivatives are known for inhibiting polyphenol oxidase (PPO) and microbial growth .

- Main Compound: The chloro and pentanoylamino groups may enhance PPO inhibition by disrupting copper-active sites or increasing membrane permeability.

- 2-Amino-3-chlorobenzoic acid : The amino group could chelate metal ions in PPO, but its polarity may limit cellular uptake compared to acylated derivatives.

Biosensor Recognition

Biosensors for benzoic acid derivatives, such as the S. cerevisiae sBAD system , show sensitivity to substituent position (para > ortho > meta). The main compound’s meta-chloro and ortho-acylamino groups may reduce biosensor affinity compared to para-substituted analogs but could be optimized via mutagenesis .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-(pentanoylamino)benzoic acid, and what yield ranges are typically observed?

Methodological Answer: Two primary synthetic strategies are employed:

- Acylation of 3-chloro-2-aminobenzoic acid with pentanoyl chloride under Schotten-Baumann conditions (60–75% yield). This method prioritizes pH control (8–9) and anhydrous solvents to minimize hydrolysis .

- Palladium-catalyzed cross-coupling for introducing substituents (50–65% yield), using ligands like XPhos and bases such as KCO in DMF .

| Method | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Acylation | EtN, THF/HO, 0–5°C | 60–75% | |

| Cross-Coupling | Pd(OAc), XPhos, KCO | 50–65% |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Prioritize:

- NMR Spectroscopy : H NMR (amide proton at δ 10.2–10.8 ppm; aromatic protons split by chlorine’s deshielding effect) and C NMR (C=O at ~170 ppm) .

- X-ray Crystallography : Refinement via SHELXL (R-factor < 5%) and visualization using ORTEP-3 to confirm molecular geometry .

- HPLC : C18 column, 70:30 MeCN/HO (0.1% TFA), retention time >95% purity .

Q. What are the solubility properties and recommended storage conditions for this compound?

Methodological Answer:

- Solubility : Sparingly soluble in HO (<1 mg/mL at pH 7), highly soluble in DMSO (>10 mg/mL). Use shake-flask method with UV-Vis quantification for experimental validation .

- Storage : -20°C under argon to prevent hydrolysis of the amide bond. Monitor degradation via TLC (silica gel, EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and computational modeling results?

Methodological Answer:

Q. What experimental strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

- Acylation Optimization : Use coupling agents (DCC/DMAP) to enhance amide bond formation (yield increase by 15–20%) .

- Cross-Coupling : Screen ligands (XPhos vs. SPhos) and bases (CsCO vs. KPO) to improve catalytic efficiency .

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Coupling Reagent | DCC/DMAP vs. EDC/HOBt | +15–20% |

| Ligand-Base Combination | XPhos/CsCO in toluene | +10–12% |

Q. What evidence exists for the biological activity of this compound, and how should assays be designed?

Methodological Answer:

- Antimicrobial Assays : Structural analogs (e.g., 4-chloro-2-(naphthalen-1-yl)benzoic acid) show MIC values of 8–16 µg/mL against S. aureus. Use broth microdilution (CLSI guidelines) with cytotoxicity controls (HEK293 cells, IC > 50 µM) .

- Structure-Activity Relationship (SAR) : Compare with 3-chloro-4-hydroxyphenylacetamide derivatives to identify critical substituents .

| Analog | Bioactivity (MIC) | Key Structural Feature |

|---|---|---|

| Target Compound | Pending validation | Pentanoylamino group |

| 4-Chloro-2-naphthyl analog | 8–16 µg/mL | Hydrophobic aryl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.